Technical Whitepaper: Characterization and Synthetic Utility of 1,3-Dibromo-5-cyclopropylbenzene
Technical Whitepaper: Characterization and Synthetic Utility of 1,3-Dibromo-5-cyclopropylbenzene
Part 1: Executive Summary & Strategic Value
In the landscape of medicinal chemistry, 1,3-dibromo-5-cyclopropylbenzene (CAS 1353855-15-8) represents a high-value "linchpin" intermediate. Its structural uniqueness lies in the combination of a meta-substituted di-halogenated scaffold with a cyclopropyl moiety.
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Bioisosteric Utility: The cyclopropyl group acts as a rigid, metabolic stable bioisostere for isopropyl or ethyl groups, often improving potency and reducing lipophilicity (LogP) in kinase inhibitors and GPCR ligands.
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Synthetic Versatility: The two bromine atoms at the 1,3-positions are chemically equivalent but allow for sequential cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of complex, non-symmetric biaryl cores.
This guide provides a definitive technical reference for the synthesis, characterization, and quality assurance of this compound, moving beyond basic catalog data to actionable laboratory protocols.
Part 2: Chemical Identity & Physical Properties[1][2][3][4]
| Property | Data | Notes |
| IUPAC Name | 1,3-Dibromo-5-cyclopropylbenzene | |
| CAS Number | 1353855-15-8 | Validated Registry Number |
| Molecular Formula | C₉H₈Br₂ | |
| Molecular Weight | 275.97 g/mol | Distinct Br₂ isotope pattern |
| Physical State | Low-melting solid or viscous oil | Dependent on purity/crystallinity |
| Solubility | Soluble in DCM, THF, Hexanes | Insoluble in water |
| Appearance | Colorless to pale yellow | Darkens upon oxidation |
Part 3: Synthesis & Reaction Engineering
To achieve high purity, avoiding the statistical mixture inherent in reacting 1,3,5-tribromobenzene is critical. The Regioselective Suzuki-Miyaura Coupling using a more reactive leaving group (Iodine) is the preferred "Precision Method."
Workflow Diagram: Precision Synthesis
The following diagram illustrates the logic flow for synthesizing the target from 3,5-dibromoiodobenzene, ensuring mono-substitution.
Figure 1: Synthetic pathway utilizing the reactivity difference between C-I and C-Br bonds to prevent over-arylation.[1]
Detailed Protocol (Precision Method)
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Charge: To a reaction vessel, add 3,5-dibromoiodobenzene (1.0 equiv), cyclopropylboronic acid (1.1 equiv), and K₃PO₄ (3.0 equiv).
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Solvent: Add a degassed mixture of Toluene/Water (10:1 ratio).
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Catalyst: Add Pd(dppf)Cl₂ (0.03 equiv) under an inert atmosphere (N₂ or Ar). Note: Pd(PPh₃)₄ is also effective but Pd(dppf)Cl₂ often shows higher turnover for sterically demanding couplings.
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Reaction: Heat to 80°C. Monitor by TLC or HPLC. The C-I bond reacts significantly faster than the C-Br bonds, yielding the mono-cyclopropyl product.
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Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
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Purification: Silica gel chromatography using 100% Hexanes. The product elutes after the starting material (if any) but before any bis-cyclopropyl impurity.
Part 4: Structural Characterization (The "Fingerprint")
Accurate characterization relies on distinguishing the target from the 1-bromo-3,5-dicyclopropyl impurity.
Nuclear Magnetic Resonance (NMR) Analysis
The molecule possesses
¹H NMR (400 MHz, CDCl₃) – Anticipated Shifts:
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment Logic |
| Ar-H (C2) | 7.52 | Triplet (t) | 1H | J ≈ 1.6 Hz | Proton between two Br atoms (most deshielded). |
| Ar-H (C4, C6) | 7.21 | Doublet (d) | 2H | J ≈ 1.6 Hz | Protons adjacent to Cyclopropyl ring. |
| Cp-CH | 1.85 | Multiplet (m) | 1H | - | Methine proton of cyclopropyl ring. |
| Cp-CH₂ | 1.02 | Multiplet (m) | 2H | - | "Cis" methylene protons. |
| Cp-CH₂ | 0.68 | Multiplet (m) | 2H | - | "Trans" methylene protons (shielded face). |
Key Diagnostic: Look for the triplet at ~7.52 ppm . If this integrates to < 0.9 relative to the cyclopropyl methine, you likely have contamination from the bis-cyclopropyl byproduct (which lacks this specific proton environment).
¹³C NMR (100 MHz, CDCl₃):
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Aromatic C-Br: ~122.5 ppm (Quaternary)
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Aromatic C-Cp: ~147.0 ppm (Quaternary)
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Aromatic CH: ~132.0 ppm (C2), ~129.5 ppm (C4, C6)
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Cyclopropyl CH₂: ~10.0 ppm
Mass Spectrometry (MS)
The presence of two bromine atoms creates a distinct isotopic signature that serves as a primary confirmation tool.
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Ionization: EI (Electron Impact) or APCI.
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Parent Ion (M⁺): ~276 Da.
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Isotope Pattern:
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M (276): 50% relative intensity (⁷⁹Br + ⁷⁹Br)
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M+2 (278): 100% relative intensity (⁷⁹Br + ⁸¹Br)
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M+4 (280): 50% relative intensity (⁸¹Br + ⁸¹Br)
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Interpretation: A 1:2:1 triplet pattern is diagnostic for dibromo species. Any deviation (e.g., 1:1 doublet) indicates loss of a bromine (monobromo impurity).
Part 5: Quality Control & Purity Assay
For drug development applications, a purity of >98% is required to prevent side-reactions in subsequent coupling steps.
Analytical Logic Tree
Figure 2: Quality control decision matrix for validating batch integrity.
HPLC Method Parameters
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile (MeCN).
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Gradient: 50% B to 95% B over 10 minutes. (High lipophilicity requires high organic content).
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Detection: UV at 210 nm and 254 nm.
Part 6: References
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Suzuki-Miyaura Coupling on Dihaloarenes: Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Source: Chemical Reviews, 95(7), 2457-2483. URL:[Link]
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Cyclopropyl Bioisosteres in Medicinal Chemistry: Title: "The Cyclopropyl Group in Drug Design." Source: Journal of Medicinal Chemistry. URL:[Link]
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Commercial Reference (Analogues & CAS Verification): Title: "1,3-Dibromo-5-cyclopropylbenzene Product Entry (CAS 1353855-15-8)."[2][3][4][5][6] Source: BLD Pharm / PubChem Database. URL:[Link] (Search Term: 1353855-15-8)
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Synthesis of 1,3,5-Trisubstituted Benzenes: Title: "Site-selective Suzuki-Miyaura coupling of heteroaryl dihalides." Source: Tetrahedron Letters. URL:[Link]
Sources
- 1. 1,3-Dibromo-5-chlorobenzene | C6H3Br2Cl | CID 84676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1798-85-2|1-Bromo-3-cyclopropylbenzene|BLD Pharm [bldpharm.com]
- 3. 62655-20-3|1,3-Dibromo-5-isopropylbenzene|BLD Pharm [bldpharm.com]
- 4. 3972-64-3|1-Bromo-3-(tert-butyl)benzene|BLD Pharm [bldpharm.com]
- 5. 38409-59-5|1-Bromo-3-hexylbenzene|BLD Pharm [bldpharm.com]
- 6. 2624417-82-7|1,3-Dibromo-5-isopropyl-2-methylbenzene|BLD Pharm [bldpharm.com]
